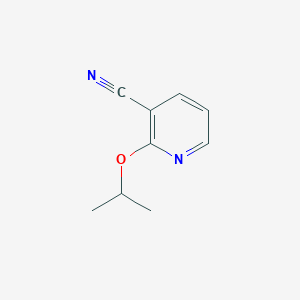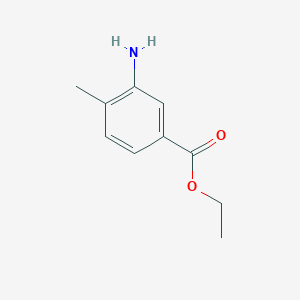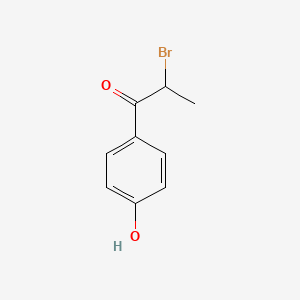
2-(Chloromethylidene)propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethylidene)propanedinitrile, also known as 2-(chloromethylene)malononitrile, is an organic compound with the molecular formula C4HClN2 and a molecular weight of 112.52 g/mol . This compound is characterized by the presence of a chloromethylidene group attached to a propanedinitrile backbone. It is a versatile intermediate used in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 2-(Chloromethylidene)propanedinitrile can be synthesized through the reaction of malononitrile with formaldehyde and hydrochloric acid. The reaction typically involves the following steps:
- Dissolving malononitrile in a suitable solvent such as ethanol.
- Adding formaldehyde to the solution.
- Introducing hydrochloric acid to catalyze the reaction.
- Stirring the mixture at a controlled temperature until the reaction is complete.
- Isolating the product by filtration and purification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions: 2-(Chloromethylidene)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Addition Reactions: Electrophiles such as aldehydes, ketones, and halogens are used, often in the presence of a catalyst.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
- Substituted malononitriles
- Addition products with electrophiles
- Oxidized or reduced derivatives of the original compound
科学的研究の応用
2-(Chloromethylidene)propanedinitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Chloromethylidene)propanedinitrile involves its reactivity with nucleophiles and electrophiles. The chloromethylidene group acts as a reactive site, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Malononitrile: A precursor in the synthesis of 2-(Chloromethylidene)propanedinitrile, with similar reactivity but lacking the chloromethylidene group.
2-(Bromomethylidene)propanedinitrile: A bromine analog with similar chemical properties but different reactivity due to the presence of bromine instead of chlorine.
2-(Iodomethylidene)propanedinitrile: An iodine analog with distinct reactivity patterns compared to the chlorine-containing compound.
Uniqueness: this compound is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. The presence of the chloromethylidene group provides distinct chemical properties that differentiate it from its analogs .
特性
IUPAC Name |
2-(chloromethylidene)propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClN2/c5-1-4(2-6)3-7/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWDYPYMGCFQPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C#N)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503717 |
Source


|
| Record name | (Chloromethylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10472-09-0 |
Source


|
| Record name | (Chloromethylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1280166.png)











